molecular formula C25H36O3 B566060 4-tert-Octylphenol Diethoxylate Benzyl Ether CAS No. 1797129-92-0

4-tert-Octylphenol Diethoxylate Benzyl Ether

Cat. No. B566060
M. Wt: 384.56
InChI Key: YUGHQGUYOLLPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Octylphenol Diethoxylate Benzyl Ether is a nonionic surfactant that is widely used in various scientific research applications. It is a chemical compound that is synthesized through a specific method and has a unique mechanism of action. The molecular formula is C25H36O3, and the molecular weight is 384.55 .


Molecular Structure Analysis

The molecular formula of 4-tert-Octylphenol Diethoxylate Benzyl Ether is C25H36O3 . The InChI Key is YUGHQGUYOLLPKD-UHFFFAOYSA-N. The SMILES representation is CC©©CC©©C1=CC=C(C=C1)OCCOCCOCC2=CC=CC=C2.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-tert-Octylphenol Diethoxylate Benzyl Ether include a molecular weight of 384.56 and a molecular formula of C25H36O3. The IUPAC Name is 1-[2-(2-phenylmethoxyethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene.

Scientific Research Applications

Environmental Impact and Toxicity Studies

  • Reproductive Effects : 4-tert-Octylphenol, a related compound, has shown effects on male reproductive systems in rats, acting as a weak estrogenic substance (Hossaini et al., 2003).
  • Detection in Environmental Samples : An automated method for determining 4-tert-Octylphenol in urine using HPLC-MS/MS is available, indicating its presence as an environmental phenolic compound (Ye et al., 2005).
  • Chemical Analysis : A gas chromatography-mass spectrometry method has been established for determining 4-tert-Octylphenol and related compounds in water, highlighting its environmental presence (Yang San-ming, 2013).

Chemical Properties and Applications

  • Protecting Groups in Organic Synthesis : The benzyl ether-type protecting group, 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, represents an advancement in organic chemistry for protecting alcohols, showing the versatile use of similar compounds (Crich et al., 2009).
  • Endocrine Disruption and Estrogenic Activity : 4-tert-Octylphenol is identified as an endocrine disruptor with estrogenic activity, which is a critical consideration in environmental and health sciences (Miyagawa et al., 2015).

Biomedical Research

  • Drug Metabolism and Toxicology Studies : The differential metabolism of 4-tert-Octylphenol and related compounds in the liver has been studied, which is crucial for understanding its pharmacokinetics and toxicity (Nomura et al., 2008).

Safety And Hazards

4-tert-Octylphenol Diethoxylate Benzyl Ether is for research use only and is not for human or veterinary use. It is a known environmental contaminant and is reported to be an endocrine disruptor in animal and human research studies, producing weak estrogenic effects .

properties

CAS RN

1797129-92-0

Product Name

4-tert-Octylphenol Diethoxylate Benzyl Ether

Molecular Formula

C25H36O3

Molecular Weight

384.56

IUPAC Name

1-[2-(2-phenylmethoxyethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene

InChI

InChI=1S/C25H36O3/c1-24(2,3)20-25(4,5)22-11-13-23(14-12-22)28-18-17-26-15-16-27-19-21-9-7-6-8-10-21/h6-14H,15-20H2,1-5H3

InChI Key

YUGHQGUYOLLPKD-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCC2=CC=CC=C2

synonyms

2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol Benzyl Ether

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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